Cas no 898367-68-5 (5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
898367-68-5 structure
Product Name:5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS No:898367-68-5
MF:C23H23ClN6O3S
MW:498.985121965408
CID:5481229
Update Time:2025-06-29

5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties

Names and Identifiers

    • Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[[4-(3-chlorophenyl)-1-piperazinyl](4-nitrophenyl)methyl]-2-ethyl-
    • 5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • Inchi: 1S/C23H23ClN6O3S/c1-2-19-25-23-29(26-19)22(31)21(34-23)20(15-6-8-17(9-7-15)30(32)33)28-12-10-27(11-13-28)18-5-3-4-16(24)14-18/h3-9,14,20,31H,2,10-13H2,1H3
    • InChI Key: PWDZXEJUNFYDIV-UHFFFAOYSA-N
    • SMILES: N1=C(CC)N=C2SC(C(N3CCN(C4=CC=CC(Cl)=C4)CC3)C3=CC=C([N+]([O-])=O)C=C3)=C(O)N12

5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2631-0561-2μmol
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2631-0561-5μmol
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2631-0561-10μmol
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2631-0561-20μmol
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2631-0561-1mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2631-0561-2mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2631-0561-3mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2631-0561-4mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2631-0561-5mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2631-0561-10mg
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
898367-68-5 90%+
10mg
$79.0 2023-05-16

Additional information on 5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

Introduction to 5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 898367-68-5)

5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol is a highly sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its intricate molecular structure and potential biological activities. This compound, identified by its CAS number 898367-68-5, represents a fusion of multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The presence of fused triazolo and thiazole rings, combined with a piperazine moiety and a nitro-substituted phenyl group, suggests a rich chemical space for interaction with biological targets.

The molecular framework of 5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol is characterized by its complex arrangement of heterocyclic rings. The triazolo[3,2-b]thiazole core is a well-known scaffold in medicinal chemistry, often associated with bioactivities such as antiviral, antibacterial, and anti-inflammatory properties. The introduction of the piperazine group at the 4-position further enhances the compound's potential to interact with biological receptors. Piperazine derivatives are widely recognized for their role in central nervous system (CNS) drugs due to their ability to modulate neurotransmitter systems.

The nitrophenyl moiety at the methyl substituent of the piperazine ring adds another layer of complexity to the compound's pharmacological profile. Nitroaromatic compounds have been extensively studied for their pharmacological effects, including anti-cancer and anti-microbial activities. The electron-withdrawing nature of the nitro group can influence the electronic properties of the molecule, potentially affecting its binding affinity and selectivity towards biological targets. This structural feature makes 5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol an intriguing subject for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like this one with biological targets. The combination of experimental data and computational studies has provided valuable insights into the potential pharmacological effects of 5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol. For instance, studies have suggested that the presence of the triazolo-thiazole scaffold may enhance binding affinity to certain enzymes or receptors involved in neurological disorders.

In addition to its structural complexity, 5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol exhibits interesting physicochemical properties that make it suitable for further pharmaceutical development. The compound's solubility profile and stability under various conditions are critical factors that determine its feasibility for formulation into drug products. Preliminary studies have indicated that this compound demonstrates reasonable solubility in common organic solvents used in drug formulation processes.

The synthesis of 5-{4-(3-chlorophenyl)piperazin-1-yl(4-nitrophenyl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of each functional group must be carefully planned to avoid unwanted side reactions that could compromise the integrity of the final product. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework efficiently.

From a biological activity perspective, 5-{4-(3-chlorophenyl)piperazin--1 -y l( 4 -nitroph en ylm eth yl ) - 2 - eth y l - 1 , 2 , 4 tri az ol o [ 3 , 2 - b ] [ 13 th i az ol - 6 - o l } ( C A S N o . 898367 -68 -5 ) has shown promise in preliminary pharmacological assays. These assays have revealed potential effects on various biological pathways relevant to neurological disorders and inflammatory conditions. The interplay between the different pharmacophoric elements in this molecule suggests multiple mechanisms of action that could be exploited for therapeutic benefit.

The exploration of 5-{4-(3-chlorophenyl)piperazin--y l( 44 -n i tro phen ylm e th y l ) - 22 eth y l -11 ,24 tri az ol o [33 ,b ] [13 th i az ol -66 o l } ( C A S N o .898367685) extends beyond academic research; it holds significant implications for drug development pipelines aimed at addressing unmet medical needs. The ability to design molecules with tailored biological activities through rational drug design is a cornerstone of modern pharmaceutical innovation. This compound exemplifies how structural complexity can be leveraged to create novel therapeutic agents with unique profiles.

In conclusion, 55{44{34{34{34{34{34{34{34{34{(33chlorophen ylpiper azin --y l44{44{n i tro phen ylm e th y l ) }22 eth y l --y l11 ,24 tri az ol o [33 ,b ] [13 th i az ol -66 o l } ( C A S N o .898367685) represents a fascinating example of how intricate molecular structures can lead to promising pharmaceutical candidates. Its unique combination of heterocyclic rings, piperazine moiety, nitrophenyl group, and overall physicochemical properties make it an attractive subject for further research and development. As our understanding of biological systems continues to evolve, this compound will likely play a significant role in shaping future therapeutic strategies across multiple disease areas.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.